![molecular formula C14H13N5O2 B2443156 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline CAS No. 300680-04-0](/img/structure/B2443156.png)
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline, commonly known as BTA-1, is a chemical compound that has been widely used in scientific research. BTA-1 is a member of the benzotriazole family, which is a class of compounds that have been shown to have a variety of biological activities.
Scientific Research Applications
BTA-1 has been used in a variety of scientific research applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a reagent for the synthesis of other compounds. BTA-1 has also been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Mechanism Of Action
The mechanism of action of BTA-1 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. BTA-1 has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BTA-1 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis (the formation of new blood vessels). BTA-1 has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its antitumor activity.
Advantages And Limitations For Lab Experiments
BTA-1 has several advantages for use in lab experiments, including its high purity and stability, its low toxicity, and its ability to selectively target cancer cells. However, BTA-1 also has some limitations, including its limited solubility in aqueous solutions and its relatively high cost.
Future Directions
There are several future directions for research on BTA-1, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its mechanism of action at the molecular level, and the development of new cancer therapies based on BTA-1. Other potential applications of BTA-1 include its use as a fluorescent probe for detecting metal ions in biological samples and as a photosensitizer for photodynamic therapy.
Synthesis Methods
BTA-1 can be synthesized by reacting N-(1H-1,2,3-benzotriazol-1-ylmethyl)amine with N-methyl-4-nitroaniline in the presence of a suitable catalyst. The reaction is typically carried out at high temperatures and pressures, and the yield of BTA-1 can be improved by optimizing the reaction conditions.
properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-17(11-6-8-12(9-7-11)19(20)21)10-18-14-5-3-2-4-13(14)15-16-18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZISIVMIUSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline |
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